

Posaraprost's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide

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Compound of Interest

Compound Name: *Posaraprost*

Cat. No.: *B15176372*

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Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The trabecular meshwork (TM), a specialized tissue in the anterior chamber of the eye, plays a crucial role in regulating IOP by controlling the outflow of aqueous humor. Dysfunction of the TM leads to increased outflow resistance and consequently, elevated IOP.

Posaraprost is a selective prostaglandin EP2 receptor agonist under investigation for the treatment of glaucoma. Prostaglandin analogs are a first-line therapy for lowering IOP, and while many existing drugs in this class target the FP receptor, selective EP2 receptor agonists represent a promising therapeutic approach with a potentially distinct mechanism of action. This technical guide provides an in-depth overview of the putative mechanism of action of **Posaraprost** in human trabecular meshwork (hTM) cells, focusing on its effects on the extracellular matrix, cell contractility, and the underlying signaling pathways.

Due to the limited availability of specific data on **Posaraprost**, this guide incorporates data from other selective EP2 receptor agonists, such as Omidenepag, to provide a comprehensive understanding of the expected cellular and molecular effects.

Core Mechanism of Action in Trabecular Meshwork Cells

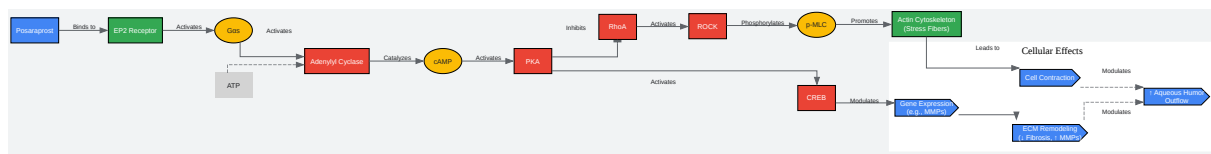
Posaraprost, as a selective EP2 receptor agonist, is believed to lower intraocular pressure by increasing aqueous humor outflow through both the conventional (trabecular) and unconventional (uveoscleral) pathways. In the trabecular meshwork, its action is multifaceted, involving the modulation of the extracellular matrix (ECM), regulation of cell contractility and cytoskeleton, and activation of specific intracellular signaling cascades.

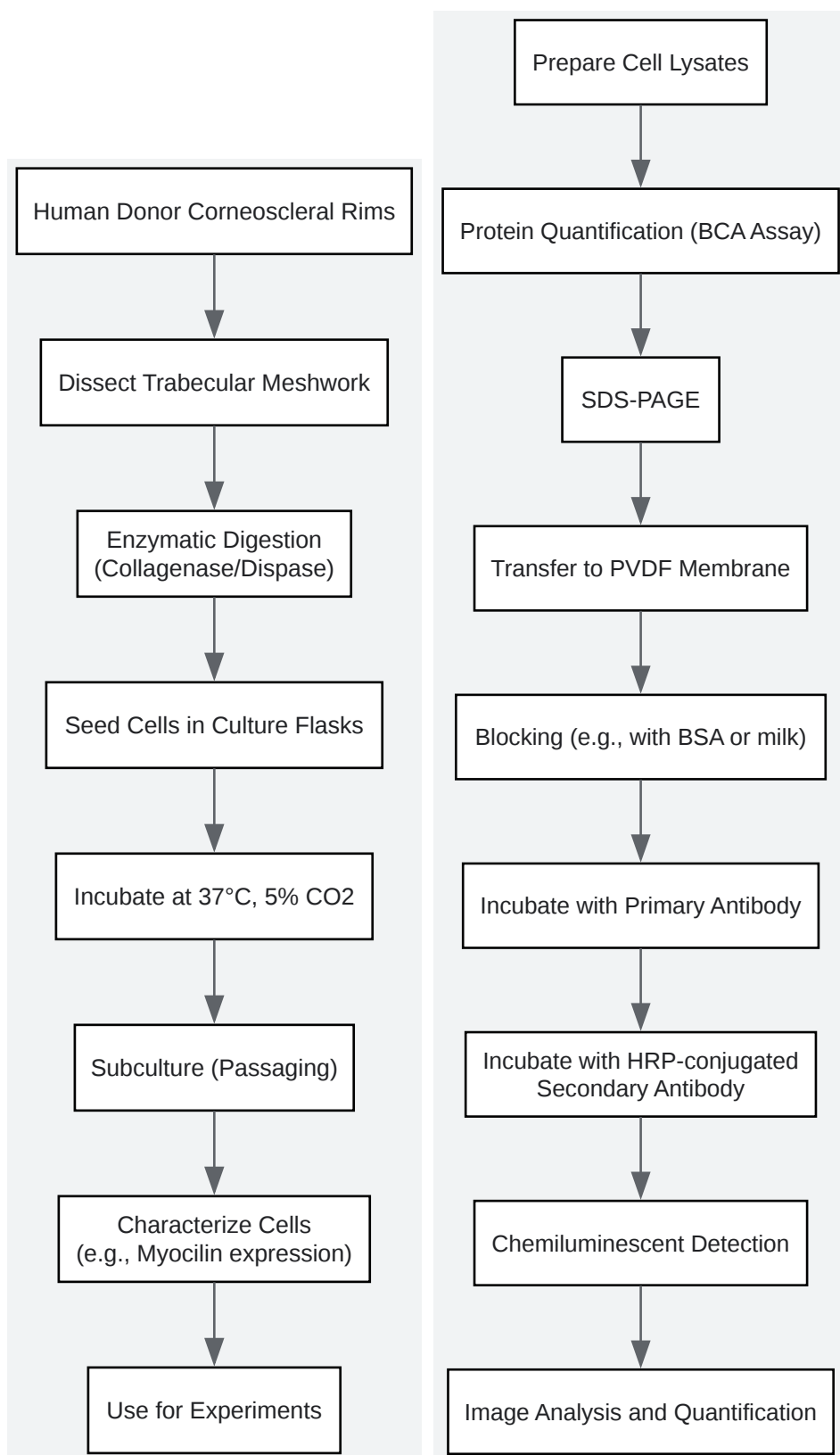
Signaling Pathways

Activation of the EP2 receptor by **Posaraprost** in trabecular meshwork cells is expected to initiate a signaling cascade primarily through the G α s protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can then trigger several downstream effects:

- **Protein Kinase A (PKA) Activation:** cAMP activates PKA, which can phosphorylate various downstream targets, leading to changes in gene expression and cellular function.
- **Modulation of Rho/ROCK Signaling:** The cAMP/PKA pathway can interfere with the RhoA/ROCK signaling pathway, which is a key regulator of TM cell contractility and ECM production. Inhibition of RhoA/ROCK signaling leads to relaxation of TM cells and a decrease in the production of profibrotic ECM components.

The following diagram illustrates the proposed signaling pathway of **Posaraprost** in trabecular meshwork cells.





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